molecular formula C13H14N2O3 B11865022 N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide

N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide

Katalognummer: B11865022
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: OMMCEGZFWNFGLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Nitrophenyl)spiro[23]hexane-1-carboxamide is a chemical compound with the molecular formula C13H14N2O3 It is characterized by a spirocyclic structure, which includes a hexane ring fused to a carboxamide group and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide typically involves the reaction of 3-nitroaniline with spiro[2.3]hexane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

    Reduction: 3-Aminophenylspiro[2.3]hexane-1-carboxamide.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows the compound to fit into specific binding sites on proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-(4-Nitrophenyl)spiro[2.3]hexan-1-carbonsäureamid
  • N-(2-Nitrophenyl)spiro[2.3]hexan-1-carbonsäureamid
  • N-(3-Nitrophenyl)spiro[3.3]heptan-1-carbonsäureamid

Einzigartigkeit

N-(3-Nitrophenyl)spiro[2.3]hexan-1-carbonsäureamid ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Die Position der Nitrogruppe am Phenylring beeinflusst auch seine Reaktivität und Interaktionen mit anderen Molekülen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

N-(3-nitrophenyl)spiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C13H14N2O3/c16-12(11-8-13(11)5-2-6-13)14-9-3-1-4-10(7-9)15(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,14,16)

InChI-Schlüssel

OMMCEGZFWNFGLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.